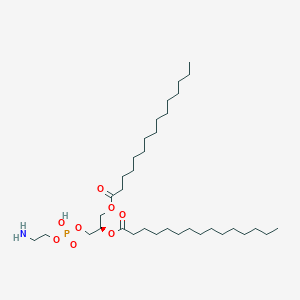
2,4,6-Triisopropylbenzamide
概要
説明
2,4,6-Triisopropylbenzamide is an organic compound characterized by the presence of three isopropyl groups attached to a benzene ring, along with an amide functional group. This compound is known for its steric hindrance due to the bulky isopropyl groups, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-Triisopropylbenzoic acid.
Amidation Reaction: The carboxylic acid group of 2,4,6-Triisopropylbenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency.
化学反応の分析
Types of Reactions
2,4,6-Triisopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the benzene ring, electrophilic aromatic substitution reactions can occur, although the bulky isopropyl groups may hinder these reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing the amide group.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis of the amide group.
Major Products Formed
Substitution: Products such as brominated or nitrated derivatives of this compound.
Reduction: The corresponding amine derivative.
Hydrolysis: 2,4,6-Triisopropylbenzoic acid and ammonia or an amine.
科学的研究の応用
2,4,6-Triisopropylbenzamide has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications may still be under research.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of 2,4,6-Triisopropylbenzamide depends on its specific application. In general, the compound’s bulky isopropyl groups can influence its binding interactions with molecular targets, potentially affecting enzyme activity or receptor binding. The amide group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
類似化合物との比較
Similar Compounds
2,4,6-Triisopropylbenzoic acid: The precursor to 2,4,6-Triisopropylbenzamide, differing by the presence of a carboxylic acid group instead of an amide group.
2,4,6-Triisopropylbenzenesulfonyl azide: Another derivative with a sulfonyl azide group, used in electrophilic amination reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance from the isopropyl groups and the presence of an amide functional group. This combination can influence its reactivity and interactions, making it valuable in specific synthetic and research applications.
特性
IUPAC Name |
2,4,6-tri(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVQHDYFWXJVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)



![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)





